molecular formula C6H8ClN3O2 B1525733 Methyl 5-aminopyrazine-2-carboxylate hydrochloride CAS No. 1417794-63-8

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Cat. No. B1525733
CAS RN: 1417794-63-8
M. Wt: 189.6 g/mol
InChI Key: RYFJIGRZNJMIQD-UHFFFAOYSA-N
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Description

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 . It has a molecular weight of 189.6 .


Molecular Structure Analysis

The InChI code for “Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is 1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a solid at room temperature .

Scientific Research Applications

Bioconversion and Pharmaceutical Intermediates

  • Bioconversion to Antituberculous Agents: Agrobacterium sp. DSM 6336 was used for the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a versatile building block for synthesizing new antituberculous agents. The process achieved a high product concentration and yield, demonstrating a promising method for producing pharmaceutical intermediates (Wieser, Heinzmann, & Kiener, 1997).

Anticonvulsant Activity

  • Synthesis and Testing for Anticonvulsant Activity: A series of 3-aminopyrroles and related compounds, synthesized from acetophenone and glycine derivatives, showed significant anticonvulsant activity without notable neurotoxicity. This research demonstrates the potential for developing new therapeutic agents from this chemical framework (Unverferth et al., 1998).

Corrosion Inhibition

  • Corrosion Inhibition Performance: Pyranopyrazole derivatives, including closely related compounds, were studied for their efficiency in inhibiting mild steel corrosion in acidic solutions. Their high inhibition efficiency and the adsorption behavior on metal surfaces highlight their potential application in protecting metals against corrosion (Yadav et al., 2016).

Biocatalysis and Enzymatic Reactions

  • High-Yield Biocatalytic Production: The biocatalytic process for synthesizing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine using genetically engineered Escherichia coli showed high yield and substrate conversion. This approach offers an environmentally friendly and efficient method for producing pharmaceutical intermediates (Gu et al., 2020).

Safety and Hazards

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-aminopyrazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJIGRZNJMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

CAS RN

1417794-63-8
Record name 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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